Ethyl 3-methyl-4-oxopent-2-enoate
Description
Structural Context and Significance within α,β-Unsaturated Ketoesters
Ethyl 3-methyl-4-oxopent-2-enoate, with the chemical formula C₈H₁₂O₃, belongs to the class of compounds known as α,β-unsaturated ketoesters. acs.org Its structure is characterized by several key functional groups that dictate its chemical reactivity. The molecule contains an ethyl ester group (-COOCH₂CH₃), a ketone group (C=O), and a carbon-carbon double bond (C=C).
The defining feature of this molecule is the conjugation between the double bond and the two carbonyl groups (one from the ketone and one from the ester). This α,β-unsaturation creates an electron-deficient system, making the compound susceptible to certain types of chemical reactions. The IUPAC name for this compound is (E)-ethyl 3-methyl-4-oxopent-2-enoate, where the "(E)" designation specifies the stereochemistry at the carbon-carbon double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. acs.orgelectronicsandbooks.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ acs.org |
| Molecular Weight | 156.18 g/mol acs.org |
| IUPAC Name | (E)-ethyl 3-methyl-4-oxopent-2-enoate acs.orgelectronicsandbooks.com |
| CAS Number | 126314-15-6 acs.org |
| InChI Key | KOSLJQWEMISJMY-AATRIKPKSA-N acs.org |
Overview of Key Research Areas
The unique structural arrangement of this compound makes it a versatile building block in organic synthesis. Its reactivity is primarily centered around the conjugated system, which allows for the strategic formation of new chemical bonds.
A significant area of research for this class of compounds is their use as Michael acceptors. The Michael addition is a widely used method for forming carbon-carbon bonds in a mild and efficient manner. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. α,β-unsaturated ketoesters are excellent Michael acceptors, reacting with a variety of nucleophiles, including stabilized enolates like those from β-ketoesters and malonates, to create more complex molecules containing a 1,5-dicarbonyl pattern.
A specific and notable application of this compound has been demonstrated in the synthesis of complex natural products. In a published synthesis of a key fragment of rapamycin, a potent immunosuppressant, (E)-ethyl 3-methyl-4-oxopent-2-enoate was used as a starting material. acs.org The synthesis involved a sequence of reactions, including the protection of the keto group, reduction of the carboxyl ester, and subsequent allylation, showcasing the compound's utility as a foundational component for constructing intricate molecular architectures. acs.org Furthermore, research has also explored the chemical reduction of this compound, indicating its role in various synthetic transformations. electronicsandbooks.com
Table 2: Compound Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | (E)-ethyl 3-methyl-4-oxopent-2-enoate acs.orgelectronicsandbooks.com |
| CAS Number | 126314-15-6 acs.org |
| PubChem CID | 53450917 acs.org |
| InChI | InChI=1S/C8H12O3/c1-4-11-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3/b6-5+ acs.org |
| InChI Key | KOSLJQWEMISJMY-AATRIKPKSA-N acs.org |
| SMILES | CCOC(=O)C(=CC(=O)C)C acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-methyl-4-oxopent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZTVSCDAXYPTP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13979-23-2 | |
| Record name | NSC157344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Ii. Synthetic Methodologies for Ethyl 3 Methyl 4 Oxopent 2 Enoate
Chemo-Synthetic Approaches
Chemical synthesis provides a range of reliable methods for the formation of Ethyl 3-methyl-4-oxopent-2-enoate. These routes often rely on fundamental carbon-carbon bond-forming reactions and subsequent functional group manipulations.
Condensation reactions are cornerstone strategies for carbon-carbon bond formation. The Claisen condensation, a reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, is a primary route for synthesizing β-keto esters. thieme-connect.com For this compound, a directed Claisen-type condensation between ethyl propionate and methyl ethyl ketone could be envisioned. In this proposed pathway, a strong base like sodium ethoxide would be used to deprotonate the α-carbon of ethyl propionate, generating a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of methyl ethyl ketone. Subsequent protonation would yield a β-hydroxy ester, which is not the target compound but a key intermediate.
To improve process efficiency, reduce waste, and save time, multiple reaction steps can be combined into a single "one-pot" procedure without isolating intermediates. Building upon the condensation route, a one-pot synthesis of this compound could be designed. For instance, the formation of a necessary precursor could be immediately followed by a condensation and dehydration sequence in the same reaction vessel. A self-sorting domino reaction, as has been demonstrated for the synthesis of symmetrical 1,4-enediones from β-ketoesters, showcases the potential of one-pot tandem reactions involving dimerization and dealkoxycarbonylation to create complex structures efficiently. nih.gov Such a strategy minimizes handling and purification steps, which is advantageous for industrial-scale production.
Esterification is a fundamental reaction for the synthesis of esters. The most common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In this context, this compound could be synthesized by reacting its corresponding carboxylic acid, 3-methyl-4-oxopent-2-enoic acid, with ethanol under acidic conditions (e.g., using concentrated sulfuric acid). The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed.
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, represents an alternative pathway. For example, if Mthis compound were available, it could be converted to the desired ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst.
Table 1: Illustrative Conditions for Fischer Esterification
| Parameter | Value/Condition |
| Reactant 1 | 3-methyl-4-oxopent-2-enoic acid |
| Reactant 2 | Ethanol (excess) |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux |
| Reaction Time | Several hours |
Elimination reactions are crucial for introducing sites of unsaturation, such as the carbon-carbon double bond in this compound. This approach requires the synthesis of a saturated or partially saturated precursor that can undergo elimination. A plausible precursor would be Ethyl 3-hydroxy-3-methyl-4-oxopentanoate. This β-hydroxy keto-ester could be synthesized and then subjected to dehydration (elimination of a water molecule) under acidic or basic conditions to generate the target α,β-unsaturated system. The stability of the resulting conjugated system provides a strong thermodynamic driving force for this dehydration step. thieme-connect.com
The Aldol condensation is a powerful tool for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. researchgate.net The initial product is a β-hydroxy carbonyl compound (an "aldol addition" product), which can often be readily dehydrated to yield an α,β-unsaturated carbonyl compound. thieme-connect.comresearchgate.net
A potential route to this compound is a mixed (or crossed) Aldol condensation. This would involve the reaction of the enolate of ethyl propionate with pyruvaldehyde (methylglyoxal). The enolate, acting as the nucleophile, would attack the aldehyde carbonyl of pyruvaldehyde. The resulting β-hydroxy intermediate would then be dehydrated, often facilitated by heat or acid/base catalysis, to form the conjugated double bond present in the final product. Careful selection of reactants and conditions is necessary in mixed Aldol reactions to prevent self-condensation and ensure the desired product is formed. researchgate.net
Table 2: Proposed Reactants for Crossed Aldol Condensation
| Role | Compound |
| Enolate Precursor | Ethyl propionate |
| Electrophile | Pyruvaldehyde (Methylglyoxal) |
| Base/Catalyst | Sodium Hydroxide or LDA |
| Solvent | Ethanol or THF |
Biocatalytic Synthesis and Enantioselective Production of this compound and its Esters
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exceptional levels of stereo-, regio-, and chemo-selectivity.
For the synthesis of α,β-unsaturated keto compounds, aldolases are particularly relevant enzymes. For example, the promiscuous aldolase NahE has been shown to catalyze the condensation of pyruvate with a wide variety of aliphatic and aromatic aldehydes to produce α,β-unsaturated 2-keto acids. thieme-connect.comresearchgate.net While direct enzymatic synthesis of this compound has not been extensively reported, this enzymatic approach provides a clear precedent. A chemoenzymatic strategy could be envisioned where an aldolase is used to create the chiral carbon backbone, followed by a chemical esterification step.
Furthermore, lipases have been successfully used to catalyze Knoevenagel condensations between aromatic aldehydes and ethyl acetoacetate (B1235776) under solvent-free conditions, demonstrating the potential of enzymes to facilitate key condensation reactions. nih.gov The enantioselective production of esters is another area where biocatalysis excels. Lipases are frequently used for the kinetic resolution of racemic esters or alcohols, allowing for the isolation of enantiopure compounds. researchgate.net If a racemic mixture of this compound were synthesized chemically, a lipase could potentially be used to selectively hydrolyze or acylate one enantiomer, enabling the separation of the two. While specific protocols for the target molecule are not established, the principles of enzymatic synthesis and resolution are well-suited for the enantioselective production of such chiral esters.
Application of Ene-Reductases in Asymmetric Reduction of Acyclic 3-Methyl-4-oxopent-2-enoic Acid Esters
The asymmetric bioreduction of α,β-unsaturated γ-keto esters is effectively catalyzed by ene-reductases from the Old Yellow Enzyme (OYE) family. rsc.orgresearchgate.net These flavin-dependent oxidoreductases catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govresearchgate.net Acyclic substrates like this compound have demonstrated high reactivity in these enzymatic reductions. rsc.org
Studies have shown that various ene-reductases can reduce acyclic 3-methyl-4-oxopent-2-enoic acid esters with high to complete conversion levels. rsc.org For instance, in a screening of various enzymes, both the (E) and (Z) isomers of these esters were fully reduced by nearly all tested ene-reductases. rsc.org This high reactivity underscores the suitability of these enzymes for the synthesis of the corresponding saturated γ-oxo esters. rsc.orgresearchgate.net The reduction process involves the transfer of a hydride from a nicotinamide cofactor, such as NADH, to the carbon-carbon double bond of the substrate. nih.gov
Stereoselective Conversion of Unsaturated γ-Oxo Esters
A key advantage of using ene-reductases is their ability to achieve excellent stereoselectivity, producing chiral γ-oxo esters in high enantiomeric excess (ee). rsc.orgrsc.org In the reduction of (E)-ethyl 3-methyl-4-oxopent-2-enoate, the majority of tested enzymes produced the (S)-enantiomer of the corresponding saturated product, ethyl 3-methyl-4-oxopentanoate, with high stereoselectivity, often exceeding 96% ee. rsc.org
The stereochemical outcome is determined by the specific enzyme used, as different enzymes can exhibit opposite stereopreferences. rsc.org This allows for access to both enantiomers of the target molecule, which is crucial for the synthesis of various bioactive compounds and natural products. rsc.orgrsc.org The stereoselectivity arises from the specific binding of the substrate in the enzyme's active site, which dictates the face of the double bond that is accessible for hydride attack. researchgate.net Isotopic labeling experiments have revealed that the keto moiety is the preferred activating and binding group over the ester function, which helps to orient the substrate for a specific stereochemical outcome. rsc.orgrsc.org
Optimization of Enzymatic Reaction Conditions and Substrate Scope in Bioreductions
To enhance the efficiency of these bioreductions, various reaction parameters can be optimized. Ene-reductases have been shown to be effective across a broad range of acyclic and cyclic unsaturated γ-oxo esters. rsc.org The performance of several ene-reductases in the reduction of (E)-ethyl 3-methyl-4-oxopent-2-enoate highlights the varying conversion rates and stereoselectivities among different enzymes.
The addition of organic co-solvents can also influence the reaction. For example, the use of tert-butyl methyl ether (TBME) as a co-solvent has been shown to slightly increase conversion rates while maintaining high enantioselectivity in the reduction of other γ-oxo esters. rsc.org Furthermore, strategies for cofactor regeneration, such as using formate dehydrogenase, are often employed to ensure the continuous supply of the required NADH cofactor, making the process more cost-effective. researchgate.net
Below is a table summarizing the performance of selected ene-reductases in the bioreduction of (E)-ethyl 3-methyl-4-oxopent-2-enoate.
| Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
| OPR1 | >99 | 80 | S |
| OPR3 | >99 | 68 | S |
| EBP1 | >99 | 96 | S |
| YqjM | >99 | >99 | S |
| OYE 2.6 | >99 | 92 | S |
| LeOPR | >99 | >99 | S |
| TsER | >99 | >99 | S |
| NemA | >99 | 88 | S |
This data is based on findings reported in scientific literature. rsc.orgresearchgate.net
Chemoenzymatic Cascade Processes for Complex Molecule Synthesis
The chiral γ-oxo esters produced through enzymatic reduction serve as valuable building blocks in multi-step syntheses. rsc.org Chemoenzymatic cascade processes, which combine biocatalytic steps with traditional chemical reactions, offer an efficient route to complex molecules. rsc.orgmdpi.com
In such a process, the product of the ene-reductase-catalyzed reaction can be directly used in a subsequent chemical transformation without the need for intermediate purification steps. mdpi.com For example, a chiral γ-oxo ester, produced via bioreduction, can undergo further chemical modifications like hydrogenation. rsc.org A demonstrated application of this approach is the synthesis of (R)-2-(2-oxocyclohexyl)acetic acid, which was achieved on a preparative scale by combining an enzymatic reduction step with a subsequent ester hydrogenolysis. rsc.orgresearchgate.net This integration of enzymatic and chemical steps allows for the construction of complex molecular architectures with high stereochemical control, starting from simple precursors. mdpi.com
Iii. Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Methyl 4 Oxopent 2 Enoate
Electrophilic and Nucleophilic Reaction Pathways
The conjugated system in ethyl 3-methyl-4-oxopent-2-enoate is susceptible to attack by both electron-rich and electron-deficient species. The carbonyl groups of the ester and ketone functionalities withdraw electron density, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as nucleophilic centers.
The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.org In the case of this compound, the β-carbon of the α,β-unsaturated ester system is the electrophilic site that readily accepts a wide range of Michael donors. masterorganicchemistry.com These donors are typically stabilized enolates derived from compounds like β-keto esters, malonic esters, or other 1,3-dicarbonyl compounds. libretexts.org
The general mechanism proceeds via the formation of a nucleophilic enolate ion, which then attacks the β-carbon of the this compound. wikipedia.orgmasterorganicchemistry.com This conjugate addition leads to the formation of a new enolate intermediate, which is subsequently protonated to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com The reaction is typically catalyzed by a base, which facilitates the formation of the initial enolate donor. libretexts.org
A variety of nucleophiles can be employed in the Michael addition with this substrate, including stabilized carbanions, amines, and thiols. masterorganicchemistry.com The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction, offering a pathway to diastereoselective and enantioselective product formation.
While direct Nazarov cyclization of this compound itself is not prominently documented, the underlying principles of this reaction are relevant to its potential transformations. The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone, typically promoted by a Lewis acid or a Brønsted acid. organic-chemistry.orgmdpi.com The reaction proceeds through a pentadienyl cation intermediate, and the stereochemical outcome is governed by conrotatory ring closure. organic-chemistry.org
Given the structural motifs within this compound, it can be envisioned as a precursor to substrates suitable for Nazarov-type reactions or other related annulations. For instance, a Michael addition followed by further functionalization could generate a divinyl ketone system primed for cyclization. hawaii.edu The efficiency and stereoselectivity of such cyclizations are often influenced by the substituents on the dienone backbone and the nature of the acid catalyst. organic-chemistry.org Asymmetric induction can be achieved using chiral Lewis acids, although this often requires stoichiometric amounts of the catalyst. organic-chemistry.org
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in cycloaddition reactions, particularly the Diels-Alder reaction. masterorganicchemistry.com These reactions provide a powerful tool for the construction of six-membered rings with high stereocontrol. wiley-vch.de
Recent research has demonstrated that α,β-unsaturated γ-ketoesters, including the (E)-isomer of this compound, can undergo a Brønsted acid-promoted cyclodimerization. nih.govacs.orgresearchgate.net This cascade reaction, often promoted by methanesulfonic acid (MsOH), leads to the formation of complex fused pyrano-ketal-lactones. nih.govacs.org The process involves the formation of three new bonds, two rings, and three contiguous stereogenic centers in a single step. nih.gov
The proposed mechanism initiates with the MsOH-mediated equilibration of the (E)-isomer to its (Z)-isomer, which is favored and stabilized by intramolecular hydrogen bonding. nih.govacs.org The (Z)-isomer can then undergo intermolecular annulation with another molecule of the α,β-unsaturated γ-ketoester through a domino sequence of Michael addition, ketalization, and lactonization to yield the fused tetracyclic product. researchgate.net A competing pathway for the (Z)-isomer is an intramolecular trans-esterification to form a bicyclic γ-ylidene-butenolide. nih.gov
Table 1: Brønsted Acid-Promoted Cyclodimerization of an α,β-Unsaturated γ-Ketoester nih.govresearchgate.net
| Catalyst | Solvent | Time (h) | Yield of Dimer (%) | Yield of Butenolide (%) |
| MsOH | DCE | 5 | 70 | 20 |
| PTSA | Toluene | 24 | 10 | 15 |
| H2SO4 | DCE | 12 | 40 | 25 |
| TFA | DCE | 12 | 25 | 30 |
This compound serves as a competent dienophile in Diels-Alder reactions. The regioselectivity of the reaction is largely dictated by the electronic properties of the diene and the dienophile. youtube.com Generally, in reactions with electron-rich dienes, the "ortho" and "para" products are favored over the "meta" regioisomer. masterorganicchemistry.com The electron-withdrawing nature of the ester and ketone groups in this compound polarizes the double bond, influencing the orientation of the cycloaddition. youtube.comnih.gov
The stereoselectivity of the Diels-Alder reaction is also a key feature. According to the Alder endo rule, the endo product is often the major diastereomer formed under kinetic control. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. The stereochemistry of the dienophile is retained in the product, meaning a trans-dienophile will lead to a trans-substituted cyclohexene (B86901) ring. masterorganicchemistry.com
To achieve enantioselective Diels-Alder reactions, chiral Lewis acids are frequently employed as catalysts. wiley-vch.descielo.br These catalysts coordinate to the carbonyl group of the dienophile, such as this compound, lowering the energy of the LUMO and accelerating the reaction while creating a chiral environment that directs the approach of the diene. scielo.br
Novel oxazaborolidines, when activated by a strong acid like triflimide or aluminum bromide, form cationic chiral catalysts that are highly effective for the regio- and enantioselective Diels-Alder reactions of substituted (E)-4-oxopent-2-enoates. nih.gov These catalytic systems can achieve high levels of enantioselectivity, often exceeding 98:2 er. researchgate.net The choice of the chiral ligand and the Lewis acid is crucial in determining the stereochemical outcome.
Table 2: Enantioselective Diels-Alder Reaction of an (E)-4-Oxopent-2-enoate with Cyclopentadiene nih.govresearchgate.net
| Chiral Catalyst System | Diene | Yield (%) | Enantiomeric Ratio (er) |
| Oxazaborolidine/Triflimide | Cyclopentadiene | 95 | >99:1 |
| Oxazaborolidine/AlBr3 | Cyclopentadiene | 92 | 98:2 |
Note: This data is based on reactions of substituted (E)-4-oxopent-2-enoates and serves as an example of the high enantioselectivities achievable with these catalytic systems.
Other Significant Catalytic and Redox Transformations
Beyond fundamental reactions, the scaffold of this compound is amenable to a range of sophisticated catalytic and redox processes, enabling the construction of complex molecular architectures.
Rhodium(II) acetate, [Rh₂(OAc)₄], is a widely utilized catalyst for transformations involving diazo compounds. wikipedia.org Its primary utility lies in the generation of rhodium carbenoid intermediates, which are highly electrophilic species that can engage in a variety of subsequent reactions. umich.edu For substrates like this compound, which contains an electron-deficient alkene, the most anticipated reaction is cyclopropanation.
The reaction of α,β-unsaturated carbonyl compounds with diazoacetates in the presence of a rhodium(II) catalyst can lead to highly stereoselective cyclopropanations. rsc.org However, the specific outcome can depend on the nature of the carbonyl substrate. While acrylates and acrylamides typically yield cyclopropanation products, α,β-unsaturated ketones and aldehydes may preferentially form epoxides. nih.gov This is attributed to the expected preferential reaction of the highly electron-deficient rhodium-carbene intermediate with the more nucleophilic oxygen of the carbonyl group, leading to a rhodium-bound carbonyl ylide that can collapse to an epoxide. nih.gov Given that this compound possesses both ester and ketone functionalities, its reaction could potentially lead to a mixture of products depending on the specific diazo reagent and reaction conditions.
Table 1: Rhodium(II)-Catalyzed Reactions with Unsaturated Carbonyl Compounds
| Substrate | Diazo Reagent | Catalyst | Product Type | Reference(s) |
|---|---|---|---|---|
| Acrylate Derivatives | Aryldiazoacetates | Rh₂(S-TCPTAD)₄ | Cyclopropane | rsc.orgnih.gov |
| Acrylamide Derivatives | Vinyldiazoacetates | Rh₂(S-TCPTAD)₄ | Cyclopropane | nih.gov |
| Methyl Vinyl Ketone | Substituted Diazo Compound | Rh₂(S-TCPTAD)₄ | Epoxide | nih.gov |
| Allyl Alcohol | Diazo Compound | Rh₂(OAc)₄ | Tetrahydrofuran | tcichemicals.com |
This table presents examples of Rh(II)-catalyzed reactions on substrates analogous to this compound, illustrating the diverse potential reaction pathways.
The structure of this compound, a γ-keto ester, is an ideal precursor for the formation of γ-lactones, five-membered cyclic esters that are prevalent scaffolds in natural products and pharmaceuticals. acs.org The intramolecular cyclization can be achieved through various synthetic strategies, often involving the functionalization of a C-H bond followed by cyclization.
Modern methods have focused on direct catalytic C-H lactonization, bypassing the need for pre-functionalized starting materials. Palladium catalysis, for instance, has been developed for the direct γ-C(sp³)–H lactonization of aliphatic carboxylic acids using a β-alanine-derived ligand and sodium percarbonate as the oxidant. acs.org Another strategy involves a manganese-based catalyst that activates hydrogen peroxide to promote the site- and stereoselective γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates. acs.org Furthermore, photoredox catalysis provides a mild and efficient pathway for an alkylation/lactonization cascade of unsaturated carboxylic acids, using alkyl N-hydroxyphthalimide esters as alkylating agents to generate a variety of substituted lactones. acs.orgfigshare.com These methods highlight the potential for converting this compound or its corresponding carboxylic acid into valuable γ-lactone products.
Table 2: Catalytic Methods for Lactone Synthesis from Carboxylic Acids and Derivatives
| Substrate Type | Catalytic System | Key Features | Product | Reference(s) |
|---|---|---|---|---|
| Aliphatic Carboxylic Acids | Pd(II) / β-alanine ligand | Direct γ-C(sp³)–H activation | γ-Lactone | acs.org |
| Dicarboxylic Acids | Pd(II) / Quinoline-pyridone ligand | Site-selective β- or γ-C-H activation | γ- or δ-Lactone | nih.gov |
| Carboxylic Acids | Chiral Mn Complex / H₂O₂ | Site-selective γ-C(sp³)–H activation | γ-Lactone | acs.org |
| Unsaturated Carboxylic Acids | Ir(ppy)₂(dtbbpy)PF₆ / Visible Light | Photoredox alkylation/lactonization | Alkyl-substituted γ-Lactone | acs.org |
This table summarizes modern catalytic approaches for lactonization applicable to substrates structurally related to this compound.
As an α,β-unsaturated carbonyl compound, this compound is expected to exhibit rich photochemical reactivity. The most prominent photoreaction for enones is the [2+2] cycloaddition, which can occur between two enone molecules (dimerization) or between an enone and a different alkene (hetero-cycloaddition) to form cyclobutane (B1203170) rings. organicreactions.orgwikipedia.org This reaction is synthetically valuable as it can generate up to four new stereocenters in a single step. organicreactions.org
However, the efficiency of intermolecular [2+2] photocycloadditions involving acyclic enones is often diminished by a competing energy-wasting process: rapid cis-trans isomerization from the photoexcited triplet state. nih.gov To overcome this limitation, visible-light photocatalysis using ruthenium(II) complexes like Ru(bpy)₃²⁺ has been employed. This approach avoids the direct excitation of the enone, instead proceeding through an enone radical anion intermediate, which effectively promotes cycloaddition even for acyclic systems. nih.govnih.gov Other photochemical pathways for α,β-unsaturated ketones include deconjugation, where UV light in the presence of a mild base can induce isomerization to the β,γ-unsaturated isomer via a photoenolization mechanism. rsc.org
Table 3: Photochemical Transformations of Enones
| Reaction Type | Substrate Type | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| [2+2] Cycloaddition | Acyclic Enones | Visible Light, Ru(bpy)₃²⁺ catalyst | Overcomes inefficient direct photolysis | nih.govnih.gov |
| [2+2] Cycloaddition | α,β-Unsaturated Ketones | UV Irradiation | Forms cyclobutane rings | organicreactions.orgwikipedia.org |
| Deconjugation | α,β-Unsaturated Ketones | UV Light, Mild Base | Isomerization to β,γ-unsaturated ketone | rsc.org |
| Isomerization | Acyclic/Cyclic Enones | UV Irradiation | cis-trans isomerization | magadhmahilacollege.org |
This table outlines key photochemical reactions relevant to the α,β-unsaturated carbonyl moiety in this compound.
The α-position of β-dicarbonyl compounds, including β-ketoesters like this compound, is readily deprotonated to form a nucleophilic enolate. This reactivity makes them excellent partners in oxidative cross-coupling reactions, which form C-C bonds through the direct activation of two C-H bonds. Palladium catalysis is frequently employed for these transformations. rsc.orglumenlearning.com
For example, a protocol for the direct C(sp²)–H/C(sp³)–H cross-coupling of anilides with β-keto esters has been developed using a Pd(II) catalyst and Mn(OAc)₃·2H₂O as the oxidant, providing a facile route to α-aryl-β-keto esters. rsc.org The mechanism is proposed to involve the coupling of a cyclopalladated complex with a carboradical generated from the β-keto ester. rsc.org Such methods offer a highly atom-economical alternative to classical cross-coupling reactions that require pre-functionalized starting materials. These strategies could be applied to this compound to introduce aryl or other organic fragments at the α-position.
Table 4: Palladium-Catalyzed Oxidative Coupling with β-Dicarbonyl Compounds
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Oxidant | Product Type | Reference(s) |
|---|---|---|---|---|
| Anilides (C-H) | β-Keto Esters (C-H) | Pd(OAc)₂ / Mn(OAc)₃·2H₂O | α-Aryl-β-keto esters | rsc.org |
| β-Heteroatom-substituted ketones | - | Pd(II) | Cyclic enolones/enaminones | nih.gov |
| α-Aminocarbonyl compounds | Arylboronic acids | Pd(II) / T⁺BF₄⁻ | α-Aryl α-amino ketones | rsc.org |
This table showcases examples of oxidative coupling reactions involving β-dicarbonyl compounds, demonstrating the potential for α-functionalization of this compound.
The introduction of an azide (B81097) group at the α-position of a carbonyl compound is a valuable transformation, as the resulting α-azido carbonyls are versatile precursors for amines, amides, and nitrogen-containing heterocycles. For β-ketoesters, this can be achieved directly through oxidative α-azidation. nih.govnih.gov
Several catalytic systems have been developed for this purpose. One common approach involves using trimethylsilylazide (TMSN₃) as the azide source under oxidative conditions, often catalyzed by quaternary ammonium (B1175870) iodides. nih.govresearchgate.net An alternative strategy employs electrophilic azide-transfer reagents, such as those based on hypervalent iodine, in the presence of various organocatalysts. nih.govresearchgate.net More recently, iron-catalyzed enantioselective azidations of β-keto esters have been reported, offering a method to produce chiral α-azido-β-keto esters with high enantioselectivity. acs.org These established methods should be directly applicable to this compound, allowing for efficient installation of an azide functionality at the C2 position.
Table 5: Catalytic Systems for the Oxidative α-Azidation of β-Ketoesters
| Azide Source | Catalyst/Conditions | Key Features | Reference(s) |
|---|---|---|---|
| TMSN₃ | Quaternary Ammonium Iodides / H₂O₂ | Oxidative conditions, simple racemic procedure | nih.govnih.govresearchgate.net |
| Azidated Hypervalent Iodine Reagent | Chiral Tin Alkoxides | Catalytic, enantioselective | researchgate.net |
| N₃-Transfer Reagent | Fe(OTf)₂ / Chiral Ligand | Enantioselective (up to 93% ee) | acs.org |
| Azidated Hypervalent Iodine Reagent | Cinchona Alkaloids | Organocatalytic, modest enantioselectivity | nih.govnih.gov |
This table compares different catalytic methods for the α-azidation of β-ketoesters, a reaction directly relevant to this compound.
The reaction of 1,3-dicarbonyl compounds, such as β-ketoesters, with primary or secondary amines is a classical and efficient method for the synthesis of β-enaminones or β-enaminoesters. nih.govacgpubs.org This condensation reaction is highly regioselective, with the amine selectively attacking the more electrophilic keto carbonyl over the ester carbonyl. The reaction can be promoted by a wide range of catalysts, including gold(I), ceric ammonium nitrate (B79036) (CAN), ferric(III) nitrate, scandium(III) triflate, or simply mild acid, often under solvent-free conditions. nih.govacgpubs.orgorganic-chemistry.org
The resulting enaminones are highly versatile synthetic intermediates. researchgate.netpsu.edu Their conjugated system features both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the carbonyl carbon) centers, allowing them to participate in a variety of subsequent reactions. researchgate.net They are widely used as building blocks in the synthesis of diverse heterocyclic systems. For example, enaminones derived from ethyl acetoacetate (B1235776) react with various reagents to form substituted pyridines, pyrazoles, and polyhydroquinolines. scielo.brrsc.org This two-step sequence—enaminone formation followed by cyclization—provides a powerful strategy for constructing complex molecular frameworks from simple precursors like this compound.
Table 6: Catalysts for Enaminone Synthesis from 1,3-Dicarbonyls and Amines
| 1,3-Dicarbonyl Type | Catalyst | Conditions | Yield Range | Reference(s) |
|---|---|---|---|---|
| β-Ketoesters/β-Diketones | [(PPh₃)AuCl]/AgOTf | Solvent-free, rt | 76-98% | nih.gov |
| β-Ketoesters/β-Diketones | Ceric Ammonium Nitrate (CAN) | Room Temperature | Good to Excellent | acgpubs.orgorganic-chemistry.org |
| β-Ketoesters/β-Diketones | Sc(OTf)₃ (5 mol%) | Solvent-free | High | acgpubs.org |
| β-Ketoesters | Acetic Acid (0.1 eq) | Solvent-free, Ultrasound | Good | organic-chemistry.org |
| β-Ketoesters/β-Diketones | Ferric(III) Ammonium Nitrate | Solvent-free, rt | 69-92% | acgpubs.org |
This table lists various catalytic systems for the efficient synthesis of enaminones from 1,3-dicarbonyl compounds, a primary transformation for substrates like this compound.
Iv. Advanced Derivatives and Analogues Derived from Ethyl 3 Methyl 4 Oxopent 2 Enoate
Synthesis of Structurally Modified Analogues of γ-Oxo Esters
The synthesis of structurally modified analogues of γ-oxo esters derived from ethyl 3-methyl-4-oxopent-2-enoate relies on the strategic functionalization of its core structure. The presence of both an α,β-unsaturated system and a keto group allows for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
The preparation of substituted γ-oxo esters from this compound can be effectively achieved through conjugate addition reactions, also known as Michael additions. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, followed by protonation of the resulting enolate intermediate to yield the 1,4-addition product. libretexts.org
A variety of nucleophiles can be employed in the conjugate addition to this compound, giving rise to a range of substituted γ-oxo esters. These include organocuprates (Gilman reagents), enamines (Stork enamine reaction), and stabilized carbanions derived from malonates, β-ketoesters, and cyanoacetates. wikipedia.org The choice of nucleophile and reaction conditions allows for the introduction of a wide array of alkyl, aryl, and functionalized substituents at the β-position of the parent molecule.
For instance, the reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield ethyl 3,3-dimethyl-4-oxopentanoate. The general reaction is depicted below:

Table 1: Examples of Nucleophiles for Conjugate Addition
| Nucleophile Source | Type of Nucleophile | Expected Product Type |
| Dialkylcuprates (R₂CuLi) | Alkyl | β-Alkyl substituted γ-oxo ester |
| Enamines | Enamine (from ketone/aldehyde) | 1,5-Dicarbonyl compound |
| Malonic esters | Malonate enolate | γ-Oxo ester with a malonate substituent |
| Thiols (RSH) | Thiolate | β-Thioether substituted γ-oxo ester |
The synthesis of indole derivatives can be achieved from precursors derived from γ-oxo esters through well-established methods such as the Fischer indole synthesis. This reaction involves the cyclization of an arylhydrazone of a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.comalfa-chemistry.com The required arylhydrazone can be prepared from a γ-oxo ester precursor.
A key synthetic route to the necessary hydrazone intermediate is the Japp-Klingemann reaction. wikipedia.orgchemeurope.com This reaction utilizes a β-keto ester, which can be obtained from the corresponding γ-oxo ester, and an aryl diazonium salt to form an arylhydrazone. wikipedia.org The resulting hydrazone can then be subjected to Fischer indole synthesis conditions, typically involving heating in the presence of a Brønsted or Lewis acid catalyst, to afford the indole ring system. wikipedia.orgbyjus.com
The general sequence starting from a β-keto ester derived from a γ-oxo ester is as follows:
Japp-Klingemann Reaction: The β-keto ester is reacted with an aryl diazonium salt to form the corresponding arylhydrazone.
Fischer Indole Synthesis: The isolated arylhydrazone is treated with an acid catalyst to induce cyclization and formation of the indole ring.
For example, a substituted γ-oxo ester derived from this compound could be converted to a β-keto ester, which would then serve as the substrate for the Japp-Klingemann reaction, ultimately leading to a polysubstituted indole derivative. The specific substitution pattern of the final indole would be determined by the substituents on the γ-oxo ester and the aryl diazonium salt.
The structural motif of γ-oxo esters serves as a valuable precursor for the synthesis of heterocyclic furanone and pyranone ring systems. These transformations often involve intramolecular cyclization reactions.
Furanone Synthesis: The synthesis of 3(2H)-furanones can be achieved through the intramolecular cyclization of suitable γ-oxo ester derivatives. For instance, α-nitroethylallenic esters, which can be conceptually derived from γ-oxo ester precursors, undergo phosphine-catalyzed intramolecular cyclization to yield (Z)-furan-2(3H)-one oxime derivatives. nih.gov This process involves a Michael addition of an alkylideneazinate and subsequent rearrangement of the cyclic nitronate.
Pyranone Synthesis: The synthesis of 2-pyrones can be accomplished through various methods starting from intermediates related to γ-oxo esters. One approach involves the annulation of β,γ-unsaturated α-ketoesters with phenylacetate esters, catalyzed by N-heterocyclic carbenes, to produce 3,4,6-trisubstituted 2-pyrones. organic-chemistry.org Additionally, a cascade approach involving the conjugate addition of 5H-oxazol-4-ones to α,β-unsaturated-β-ketoesters, followed by lactonization and elimination, provides a route to diversely substituted α-pyrones. organic-chemistry.org Ruthenium-catalyzed three-component reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide also yield pyranone structures. organic-chemistry.org
Table 2: Synthetic Routes to Furanones and Pyranones
| Heterocycle | Synthetic Approach | Key Intermediate Type |
| Furanone | Intramolecular Cyclization | α-Nitroethylallenic esters |
| Pyranone | [4+2] Annulation | β,γ-Unsaturated α-ketoesters |
| Pyranone | Michael Addition/Lactonization | α,β-Unsaturated-β-ketoesters |
| Pyranone | Three-Component Reaction | Acrylic acids |
Structure-Reactivity Relationship Studies
Understanding the relationship between the structure of γ-oxo esters and their chemical reactivity is fundamental for designing novel synthetic strategies and predicting reaction outcomes. Variations in substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its behavior in chemical transformations.
The reactivity of γ-oxo esters is highly dependent on the nature and position of their substituents. The size and electronic properties of groups attached to the carbon backbone can dictate the regioselectivity and stereoselectivity of reactions, as well as influence the rates of reaction.
In the context of bioreduction catalyzed by ene-reductases, it has been observed that the size and electronic nature of substituents on unsaturated γ-oxo esters have a significant impact on the enzyme's activity. researchgate.net This suggests that steric hindrance and the electron-donating or electron-withdrawing character of substituents can modulate the interaction of the substrate with the active site of the enzyme, thereby affecting the efficiency and stereochemical outcome of the reduction.
For intramolecular cyclization reactions, such as the oxa-Michael reaction to form cyclic ethers from α,β-unsaturated esters, the substitution pattern on the tether connecting the nucleophile and the Michael acceptor plays a crucial role. For instance, β-disubstituted alcohols can undergo smooth cyclization, and even more sterically hindered α-substituted secondary alcohols can yield the corresponding cyclic ethers in high yields. nih.govacs.org However, significant substitution on the Michael acceptor itself can lead to lower conversion rates, necessitating more forcing reaction conditions. acs.org
Table 3: Effect of Substituents on γ-Oxo Ester Reactivity
| Reaction Type | Substituent Position | Observed Effect |
| Bioreduction | on the unsaturated system | Influences enzyme activity and stereoselectivity researchgate.net |
| Intramolecular Cyclization | on the nucleophilic tether | Steric hindrance can be tolerated to a certain extent nih.govacs.org |
| Intramolecular Cyclization | on the Michael acceptor | Increased substitution can decrease reaction rate acs.org |
Beyond classical covalent and hydrogen bonding, non-traditional molecular interactions such as N⋯π and O⋯π interactions play a significant role in determining the solid-state structures and conformational preferences of organic molecules, including derivatives of γ-oxo esters. These interactions involve the delocalization of a lone pair of electrons from a nitrogen (nN) or oxygen (nO) atom into the antibonding π* orbital of a nearby carbonyl group or other π-system. nih.govharvard.edunih.gov
The existence and strength of these n→π* interactions are highly dependent on the geometry of the interacting fragments. The distance between the donor heteroatom and the acceptor carbonyl carbon, as well as the angle of approach, are critical parameters. nih.govnih.gov Computational studies and X-ray crystallographic analyses are powerful tools for identifying and characterizing these weak interactions. mdpi.comresearchgate.netresearchgate.netescholarship.orgbeilstein-journals.org
V. Theoretical and Computational Chemistry Applied to Ethyl 3 Methyl 4 Oxopent 2 Enoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and behavior of Ethyl 3-methyl-4-oxopent-2-enoate.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl (E)-3-methyl-4-oxopent-2-enoate, DFT can be employed to explore potential reaction mechanisms, such as keto-enol tautomerism, which is a common process in β-dicarbonyl compounds. researchgate.netnih.gov DFT calculations can elucidate the transition states and intermediates involved in such reactions, providing a detailed picture of the reaction pathway. semanticscholar.org For instance, a study on the ketonic decarboxylation of carboxylic acids utilized DFT to show that a mechanism involving a β-keto acid intermediate was kinetically favored. semanticscholar.org Similarly, DFT could be used to model the reaction of Ethyl (E)-3-methyl-4-oxopent-2-enoate with various reagents, predicting the most likely products and the activation energies for different reaction pathways.
The following table illustrates a hypothetical DFT calculation for the keto-enol tautomerization of this compound, showcasing the kind of data that can be obtained.
Table 1: Hypothetical DFT Calculation for Keto-Enol Tautomerization
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|
| Keto Tautomer | 0.00 | C=O bond length: ~1.22 Å |
| Transition State | +15.2 | Partially formed O-H bond, elongated C-H bond |
| Enol Tautomer | +4.6 | C=C bond length: ~1.35 Å, O-H bond length: ~0.98 Å |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. edurev.inlibretexts.org For an acyclic molecule like this compound, there are multiple rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov
Furthermore, the presence of a carbon-carbon double bond introduces the possibility of E/Z isomerism. The "(E)" designation in Ethyl (E)-3-methyl-4-oxopent-2-enoate specifies the stereochemistry around this double bond. Computational studies can model the isomerization pathway between the E and Z isomers, which typically involves rotation around the C=C bond via a high-energy transition state. acs.org Recent studies have also explored photoenolization as a mechanism for E/Z isomerization in α,β-unsaturated esters. acs.org
The relative stabilities of the E and Z isomers can be calculated, as well as the activation energy for their interconversion. This information is crucial for understanding the conditions under which isomerization might occur.
Table 2: Hypothetical Calculated Energies for E/Z Isomerization
| Isomer | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|
| (E)-isomer | 0.0 | 2.5 |
| Transition State | 45.0 | 1.2 |
| (Z)-isomer | 3.2 | 3.1 |
Spectroscopic Interpretation through Computational Methods
Computational methods are invaluable for interpreting experimental spectra by providing a theoretical basis for the observed signals.
Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared to an experimental IR spectrum. researchgate.netdtic.milmdpi.com This comparison aids in the assignment of the observed absorption bands to specific molecular vibrations. mdpi.com For complex molecules, this computational assistance is often essential for a reliable interpretation of the spectrum. The accuracy of these predictions can be improved by using scaling factors to account for systematic errors in the computational methods. nih.gov
Below is a table showing a hypothetical correlation between experimental and calculated IR frequencies for key functional groups in this compound.
Table 3: Hypothetical Correlation of Experimental and Calculated IR Frequencies
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| C=O stretch (ketone) | 1685 | 1705 |
| C=O stretch (ester) | 1720 | 1740 |
| C=C stretch | 1640 | 1655 |
| C-O stretch | 1250 | 1260 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. rsc.org Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei, which can be compared with experimental data to confirm or elucidate the molecular structure. bohrium.com These predictions are based on calculating the magnetic shielding around each nucleus. For α,β-unsaturated carbonyl compounds, computational NMR can be particularly useful in distinguishing between E and Z isomers and in assigning the signals of the vinylic and allylic protons. mdpi.com
The following table presents hypothetical calculated ¹H and ¹³C NMR chemical shifts for Ethyl (E)-3-methyl-4-oxopent-2-enoate.
Table 4: Hypothetical Calculated NMR Chemical Shifts (ppm)
| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |
|---|---|---|
| Vinylic H | 6.15 | - |
| Methyl H (on C=C) | 2.10 | 18.5 |
| Methyl H (acetyl) | 2.35 | 29.8 |
| Methylene H (ethyl) | 4.20 | 61.0 |
| Methyl H (ethyl) | 1.30 | 14.2 |
| Carbonyl C (ketone) | - | 198.0 |
| Carbonyl C (ester) | - | 166.5 |
| Vinylic C (alpha) | - | 128.0 |
| Vinylic C (beta) | - | 145.0 |
Vi. Advanced Analytical and Spectroscopic Methodologies in Research on Ethyl 3 Methyl 4 Oxopent 2 Enoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. For derivatives and reaction products of ethyl 3-methyl-4-oxopent-2-enoate, advanced NMR techniques provide critical information beyond simple constitutional analysis, delving into stereochemical arrangements and reaction pathways.
In reactions that generate new chiral centers, determining the relative and absolute stereochemistry of the products is crucial. High-field ¹H NMR spectroscopy is a primary tool for this purpose. The coupling constants (J-values) between protons on adjacent stereocenters often follow predictable patterns (e.g., the Karplus equation), allowing for the assignment of relative configurations (syn/anti or cis/trans). For instance, the analysis of ¹H NMR spectra can define the relative stereochemistry of complex molecules formed in biotransformation reactions researchgate.net. By carefully analyzing the multiplicity and coupling constants of key signals, researchers can deduce the spatial arrangement of substituents. Furthermore, when a reaction produces a mixture of diastereomers, the integration of distinct signals corresponding to each diastereomer in the ¹H NMR spectrum provides a quantitative measure of the diastereomeric ratio (d.r.).
NMR spectroscopy is pivotal in mechanistic studies, particularly when combined with isotopic labeling. researchgate.netnih.gov This approach involves synthesizing a starting material with an isotope (e.g., ²H, ¹³C, ¹⁵N) at a specific position and then tracking the position of that label in the reaction product via NMR. For example, to determine the regioselectivity of a reaction involving this compound, one could synthesize a deuterium-labeled version of the molecule. The position of the deuterium atom in the product, identified by the absence of a signal in the ¹H NMR spectrum and a characteristic signal in the ²H NMR spectrum, would reveal the specific pathway of the reaction. Isotopic labeling experiments, in conjunction with NMR analysis, provide detailed insights into complex cyclization mechanisms, rearrangements, and biosynthetic pathways. researchgate.netnih.gov This combined approach has been instrumental in deepening the understanding of terpene biosynthesis, a field with analogous chemical transformations. nih.gov
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules derived from this compound often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between atoms.
COSY experiments identify proton-proton (¹H-¹H) couplings, helping to map out spin systems within a molecule.
HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.
The table below illustrates typical NMR data for a substituted enoate structure, showcasing the kind of information obtained from these analyses. rsc.org
| Technique | Information Provided | Example Application |
| ¹H NMR | Chemical environment and connectivity of protons. J-coupling reveals dihedral angles for stereochemistry. | Distinguishing between E/Z isomers based on olefinic proton coupling constants. Quantifying diastereomeric ratios. |
| ¹³C NMR | Number and type of carbon atoms (C, CH, CH₂, CH₃). | Identifying carbonyl carbons, olefinic carbons, and aliphatic carbons in a reaction product. |
| COSY | Shows ¹H-¹H coupling correlations. | Tracing the connectivity of protons through a carbon chain. |
| HSQC | Shows direct ¹H-¹³C correlations. | Assigning specific ¹³C signals to their directly attached protons. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connecting molecular fragments across quaternary centers or heteroatoms to confirm the overall carbon skeleton. |
X-ray Diffraction (XRD) for Absolute and Relative Stereochemistry Assignment
Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute and relative stereochemistry. researchgate.net When a derivative of this compound can be crystallized, XRD analysis yields precise bond lengths, bond angles, and torsional angles, culminating in a complete molecular model.
A notable example is the structural analysis of Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate, a related chromone derivative. researchgate.netnih.gov The XRD study confirmed the E configuration of the double bond in the prop-2-enoate chain. researchgate.netnih.gov The analysis also revealed that the chromone ring system was nearly planar and provided detailed information about intermolecular interactions, such as C—H···O hydrogen bonds, that dictate the crystal packing. researchgate.netnih.gov For chiral molecules, XRD using anomalous dispersion can determine the absolute configuration, providing a definitive assignment of stereocenters. researchgate.net
The table below summarizes the crystallographic data obtained for Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.8663 (12) |
| b (Å) | 12.3512 (10) |
| c (Å) | 7.6947 (6) |
| β (°) ** | 96.390 (2) |
| Volume (ų) ** | 1309.65 (19) |
Mass Spectrometry (MS) for Characterization of Reaction Products and Intermediates (e.g., HRMS, GC-MS)
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. rsc.org This precision allows for the determination of the molecular formula of a product, which is a critical step in its identification. For example, HRMS (ESI) analysis of a reaction product can yield a measured m/z value of 235.0962 for the [M+H]⁺ ion, corresponding to a calculated formula of C₁₃H₁₅O₄ (calculated m/z 235.0970), confirming the elemental composition. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile and thermally stable compounds. researchgate.net The technique separates components of a mixture in the gas chromatograph before they are ionized and detected by the mass spectrometer. This is valuable for identifying products and byproducts in a reaction mixture. However, for some β-keto esters structurally similar to this compound, thermal decomposition in the GC injector can be a significant issue, leading to the formation of artifacts. researchgate.net In such cases, derivatization of the keto group (e.g., to a methoxime) can prevent decomposition and allow for accurate analysis. researchgate.net
Infrared (IR) Spectroscopy for Monitoring Functional Group Changes in Reactions
Infrared (IR) Spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the context of reactions involving this compound, IR spectroscopy is an excellent tool for real-time reaction monitoring. researchgate.net By using an in-situ probe, such as an Attenuated Total Reflectance (ATR) fiber optic probe, chemists can track the disappearance of reactant signals and the appearance of product signals directly in the reaction vessel. researchgate.net
For a typical reaction, one could monitor the characteristic stretching frequencies of key functional groups.
| Functional Group | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| C=O (Ester) | 1705 - 1720 | Monitoring the consumption or formation of the ester group. |
| C=O (Ketone) | 1680 - 1700 | Tracking changes to the ketone functionality. |
| C=C (Alkene) | 1620 - 1680 | Observing the reaction of the carbon-carbon double bond. |
| O-H (Alcohol) | 3200 - 3600 (broad) | Appearance of this band would indicate the reduction of a carbonyl group. |
For example, in a reduction reaction of this compound, one would observe a decrease in the intensity of the C=O bands and the appearance of a broad O-H band, indicating the formation of an alcohol. This real-time data provides valuable kinetic and mechanistic information. researchgate.net
Vii. Applications of Ethyl 3 Methyl 4 Oxopent 2 Enoate in Complex Organic Synthesis
Versatile Building Block for Advanced Molecular Architectures
Ethyl 3-methyl-4-oxopent-2-enoate is a highly functionalized organic molecule that serves as a versatile building block in the synthesis of complex molecular architectures. Its utility stems from the strategic placement of multiple reactive functional groups within its compact frame. The molecule features an α,β-unsaturated ketone system, which is a classic Michael acceptor, and an ethyl ester group. This combination of an electrophilic alkene, a ketone carbonyl group, and an ester moiety allows for a diverse range of chemical transformations.
The conjugated system is particularly important as it can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. masterorganicchemistry.com The presence of both a ketone and an ester provides multiple sites for nucleophilic attack and enolate formation, enabling a wide array of condensation and alkylation reactions. This polyfunctionality allows chemists to construct complex carbocyclic and heterocyclic frameworks through sequential or tandem reaction sequences, making it a valuable precursor for creating intricate and stereochemically rich target molecules.
Precursor in Complex Organic Synthesis (Focus on synthetic pathways and chemical transformations)
As a precursor in complex organic synthesis, this compound provides a platform for a variety of chemical transformations leading to important structural motifs found in natural products and biologically active compounds.
The core structure of steroids, the tetracyclic cyclopentanoperhydrophenanthrene ring system, is often constructed using cycloaddition strategies. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with high stereocontrol. nih.gov α,β-Unsaturated ketones and esters, such as this compound, are activated dienophiles due to their electron-withdrawing functional groups, which accelerate the reaction rate. masterorganicchemistry.com
In the context of steroid synthesis, a dienophile related to this compound can react with a suitably substituted diene (representing the B and C rings of a steroid precursor, for example) to form the A ring. The substituents on the dienophile (the methyl group and the acetyl group) can then be further elaborated to introduce the specific functionality and stereochemistry required for the target steroid. The reaction typically proceeds with high regio- and stereoselectivity, establishing multiple stereocenters in a single step. thieme-connect.de Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and control the stereochemical outcome of the cycloaddition. thieme-connect.de
While direct applications may be specific, the structural motifs within this compound are instrumental in building the heterocyclic systems central to alkaloids. The β-keto ester functionality can be leveraged to synthesize nitrogen-containing rings. For instance, a Knoevenagel-type condensation with an amine or ammonia (B1221849) derivative, followed by cyclization, can lead to substituted pyridinones or other nitrogen heterocycles.
Furthermore, the α,β-unsaturated system is susceptible to Michael addition by nitrogen nucleophiles. This conjugate addition can be the key step in constructing a side chain or initiating a cascade cyclization to form complex alkaloid skeletons. The resulting adduct can be further manipulated; for example, the ketone and ester groups can be used to form additional rings through intramolecular condensations or reductive aminations, ultimately leading to the intricate, polycyclic structures characteristic of many alkaloids.
Spiroketals and polyethers are prominent features in many complex natural products. Dihydropyran rings are common precursors for both of these systems. Dienophiles similar to this compound can undergo hetero-Diels-Alder reactions with electron-rich olefins to produce substituted dihydropyrans. dtu.dk This cycloaddition provides a rapid entry into the pyranoid ring system.
Once formed, the dihydropyran intermediate, containing functionality derived from the original dienophile, can be converted into a spiroketal through a series of steps. This typically involves revealing a hydroxyl group on a side chain which can then cyclize onto the pyran ring system under acidic conditions. Alternatively, the pyranoid structures can serve as building blocks for the synthesis of linear or cyclic polyethers. For example, hyperbranched polyethers known as polyoxetanes can be synthesized from oxetanes, which are four-membered cyclic ethers. nih.gov The functional handles provided by the initial dienophile allow for the iterative coupling of pyran units or other ether-containing fragments to assemble complex polyether chains.
Viii. Biochemical Pathways and Enzymatic Transformations Involving Ethyl 3 Methyl 4 Oxopent 2 Enoate Esters
Substrate for Enzymes in Metabolic Pathways (e.g., Fatty Acid Metabolism, Ketone Body Synthesis – emphasis on chemical transformation)
While not a natural intermediate in fatty acid or ketone body metabolism, the structural motifs of ethyl 3-methyl-4-oxopent-2-enoate make it a potential substrate for enzymes involved in these pathways. The α,β-unsaturated carbonyl system is a common feature in various metabolic intermediates, and enzymes that act on these functionalities could potentially recognize and transform this compound.
The metabolism of ketone bodies, for instance, involves the interconversion of acetoacetate (B1235776) and β-hydroxybutyrate, a reaction catalyzed by β-hydroxybutyrate dehydrogenase. researchgate.netresearchgate.net This enzyme reduces a ketone to a secondary alcohol. Similarly, enzymes involved in fatty acid synthesis and degradation handle ketoacyl-ACP and hydroxyacyl-ACP intermediates. It is plausible that ketoreductases and enoyl-ACP reductases could act on this compound. The primary chemical transformations would likely involve the reduction of the 4-oxo group to a hydroxyl group and/or the reduction of the C2=C3 double bond.
Furthermore, the ester linkage in this compound is susceptible to hydrolysis by esterases, which are ubiquitous in biological systems. This would yield 3-methyl-4-oxopent-2-enoic acid and ethanol. The resulting carboxylic acid could then potentially enter other metabolic pathways. In the context of microbial biotransformations, such as those using baker's yeast (Saccharomyces cerevisiae), the hydrolysis of the ester can be a competing reaction to the desired reduction of the keto group. nih.gov
Enzyme-Substrate Interactions and Binding Mode Analysis in Bioreductions
The stereochemical outcome of the bioreduction of keto esters is determined by the precise interactions between the substrate and the active site of the enzyme, typically a ketoreductase (KRED) or alcohol dehydrogenase (ADH). These enzymes often exhibit high stereoselectivity, producing one enantiomer of the corresponding alcohol in high excess.
For β,γ-unsaturated α-ketoesters, the 1,2-dicarbonyl motif is crucial for binding to the catalytic site of enzymes or chiral catalysts. nih.gov This bidentate coordination helps to establish a rigid conformation of the substrate within the active site, allowing for precise facial attack of the hydride from a cofactor, usually NADPH or NADH. nih.gov Although this compound is a β,γ-unsaturated ester rather than an α-ketoester, similar principles of substrate anchoring are expected to apply.
Structure-guided evolution of ketoreductases has been employed to enhance their activity and stereoselectivity towards bulky substrates. rsc.org By mutating amino acid residues in the active site, the binding pocket can be reshaped to better accommodate non-natural substrates and to control the orientation of the substrate relative to the cofactor, thereby dictating the stereochemistry of the product. rsc.org For instance, studies on the bioreduction of α-diazo-β-keto esters have shown that various ketoreductases can produce the corresponding α-diazo-β-hydroxy esters with high conversion and excellent enantiomeric excess. researchgate.netnih.govmdpi.com This underscores the adaptability of these enzymes to a range of substrates bearing the β-keto ester functionality.
Table 1: Examples of Bioreduction of Keto Esters by Ketoreductases (KREDs)
| Substrate Class | Enzyme Source | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| α-diazo-β-keto esters | E. coli overexpressed & commercial KREDs | α-diazo-β-hydroxy esters | 60 to >99 | 85 to >99 | nih.gov |
| α-amino β-keto esters | Exiguobacterium sp. F42 (mutant) | α-amino β-hydroxy esters | >99 | >99 | rsc.org |
| Methyleneketoesters | Yeast strains | Methylenehydroxyesters | 60-70 | 98-99 | researchgate.net |
| Ethyl 3-oxobutanoate | Saccharomyces cerevisiae | Ethyl (S)-3-hydroxybutanoate | up to 85 | >99 | nih.gov |
Regioselectivity of Hydride Addition and Protonation in Bioreductions
In the bioreduction of α,β-unsaturated carbonyl compounds, two potential sites of reduction exist: the carbon-carbon double bond and the carbonyl group. The regioselectivity of the enzymatic reduction is a critical aspect of the transformation. Some enzymes, known as enoate reductases, specifically catalyze the asymmetric reduction of the C=C bond. nih.gov In contrast, ketoreductases primarily target the C=O bond.
For this compound, the reduction of the 4-oxo group would lead to the formation of ethyl 3-methyl-4-hydroxypent-2-enoate. The stereochemistry of the newly formed hydroxyl group is governed by Prelog's rule, which predicts the stereochemical outcome of the reduction of ketones by microbial cells or isolated dehydrogenases. The rule generally states that the hydride is delivered to the re or si face of the carbonyl, depending on the relative size of the substituents flanking the ketone.
The reduction of the C=C bond, while less common for this substrate class with typical ketoreductases, would yield ethyl 3-methyl-4-oxopentanoate. In some cases, both the C=C and C=O bonds can be reduced, leading to the formation of ethyl 3-methyl-4-hydroxypentanoate. The specific outcome depends on the enzyme system employed. For example, studies with non-conventional yeasts have demonstrated that some strains possess high chemoselectivity, favoring the reduction of the C=C bond in α,β-unsaturated ketones over the carbonyl group. nih.gov
The mechanism of reduction by ketoreductases involves the transfer of a hydride ion from the NADPH or NADH cofactor to the carbonyl carbon, followed by protonation of the resulting alkoxide by a proton donor, which is often a conserved tyrosine residue in the active site. The precise positioning of the substrate, cofactor, and the proton donor dictates both the regio- and stereoselectivity of the reaction.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
